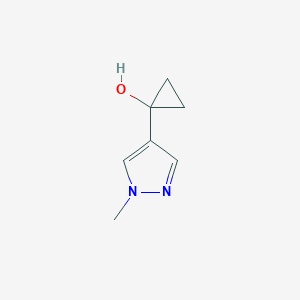![molecular formula C10H21NO3 B6262941 CARBAMIC ACID, [(1S)-1-ETHYL-3-HYDROXYPROPYL]-, 1,1-DIMETHYLETHYL ESTER CAS No. 230637-45-3](/img/no-structure.png)
CARBAMIC ACID, [(1S)-1-ETHYL-3-HYDROXYPROPYL]-, 1,1-DIMETHYLETHYL ESTER
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid is a chemical compound with the formula H2NCOOH . It can be obtained by the reaction of ammonia NH3 and carbon dioxide CO2 at very low temperatures . The term “carbamic acid” is also used generically for any compounds of the form RR′NCOOH, where R and R′ are organic groups or hydrogen . Carbamate is a term used for esters of carbamic acids .
Synthesis Analysis
Carbamic acid can be synthesized by the reaction of ammonia NH3 and carbon dioxide CO2 at very low temperatures . This reaction also yields ammonium carbamate .Molecular Structure Analysis
Carbamic acid is a planar molecule . The H2N− group of carbamic acid, unlike that of most amines, cannot be protonated to an ammonium group H3N+− .Chemical Reactions Analysis
Deprotonation of a carbamic acid yields a carbamate anion RR′NCOO−, the salts of which can be relatively stable .Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'CARBAMIC ACID, [(1S)-1-ETHYL-3-HYDROXYPROPYL]-, 1,1-DIMETHYLETHYL ESTER' involves the reaction of two starting materials, [(1S)-1-ethyl-3-hydroxypropyl]amine and t-butyl carbamate, in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction results in the formation of the desired product, which can be purified by column chromatography or recrystallization.", "Starting Materials": ["[(1S)-1-ethyl-3-hydroxypropyl]amine", "t-butyl carbamate", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)"], "Reaction": ["Step 1: Dissolve [(1S)-1-ethyl-3-hydroxypropyl]amine and t-butyl carbamate in a suitable solvent such as dichloromethane or tetrahydrofuran.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to the reaction mixture.", "Step 3: Stir the reaction mixture at room temperature for several hours or overnight.", "Step 4: Quench the reaction by adding water or a suitable acid such as hydrochloric acid.", "Step 5: Extract the product with a suitable organic solvent such as ethyl acetate or diethyl ether.", "Step 6: Purify the product by column chromatography or recrystallization." ] } | |
Número CAS |
230637-45-3 |
Nombre del producto |
CARBAMIC ACID, [(1S)-1-ETHYL-3-HYDROXYPROPYL]-, 1,1-DIMETHYLETHYL ESTER |
Fórmula molecular |
C10H21NO3 |
Peso molecular |
203.3 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



